(Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester
Description
(Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester is a heterocyclic organic compound characterized by a thiazole ring substituted with a carbamoylmethyl group and a tert-butyl carbamate moiety. Its molecular formula is C₁₄H₁₅N₃O₂S, with a molecular weight of 289.35 g/mol. The tert-butyl carbamate group enhances solubility and stability, making it a common protective group in synthetic organic chemistry.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-10(2,3)16-9(15)12-6-7(14)13-8-11-4-5-17-8/h4-5H,6H2,1-3H3,(H,12,15)(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBEMMYRJXTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester typically involves the cyclization and condensation of haloketones with thioamide. This process is considered one of the most popular methods for synthesizing thiazole moieties . Another method involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit significant biological activities , including:
- Antimicrobial Properties: Thiazole derivatives have shown effectiveness against various bacterial and fungal strains. The structure-activity relationship (SAR) analyses suggest that modifications on the thiazole ring can enhance antimicrobial potency .
- Anticancer Activity: Thiazole-containing compounds have been studied for their potential anticancer effects. For instance, certain thiazole derivatives demonstrated efficacy against breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines in vitro, with some compounds showing IC50 values lower than standard treatments like doxorubicin .
- Anticonvulsant Effects: Some thiazole derivatives have exhibited anticonvulsant properties in animal models, indicating their potential use in treating epilepsy and other seizure disorders. The SAR studies highlighted the importance of specific substitutions on the thiazole ring for enhancing anticonvulsant activity .
Case Study 1: Anticancer Activity
A study investigated a series of novel thiazole-integrated pyridine derivatives for their anticancer properties against various cancer cell lines. Several compounds displayed significant anti-proliferative activity, with one hybrid showing an IC50 value of 5.71 μM against breast cancer cells, outperforming standard drugs .
Case Study 2: Antimicrobial Efficacy
In another research effort, new thiazolylamine derivatives were synthesized and tested against multiple bacterial strains. The results indicated promising antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, showcasing the potential of these compounds as effective antimicrobial agents .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester | Thiazole ring, carbamate group | Antimicrobial, anticancer |
| Thiazole derivatives (e.g., 2-Mercaptothiazole) | Thiazole ring | Antifungal, antibacterial |
| Carbamate esters (e.g., Carbamazepine) | Carbamate structure | Anticonvulsant |
| Amino acid derivatives (e.g., Glycine) | Amino group, carboxylic acid | Neurotransmitter activity |
Mechanism of Action
The mechanism of action of (Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Differences and Implications
Core Heterocycle :
- The target compound features a thiazole ring, which is smaller and less conjugated than the benzothiazole in Compound 17 . Benzothiazoles exhibit stronger fluorescence and are used in imaging agents, whereas thiazoles are more common in bioactive molecules due to their mimicry of natural heterocycles.
- Compound 18 replaces the heterocycle entirely with a benzene ring , prioritizing hydrogen-bonding interactions via its dicarboxamide groups .
In contrast, the carbamoylmethyl group in the target compound may favor hydrogen bonding or enzymatic interactions. Compound 18’s thiophene-methyl substituent introduces sulfur-based hydrophobicity, which could enhance membrane permeability in antimicrobial applications .
Research Findings and Data Gaps
While structural comparisons provide mechanistic insights, direct experimental data on this compound are scarce. Key unresolved questions include:
- Solubility and Stability: How does the carbamoylmethyl group affect solubility in polar vs. nonpolar solvents?
Biological Activity
(Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₃S
- Molecular Weight : 286.36 g/mol
The thiazole ring is linked to a carbamic acid group, contributing to its biological reactivity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to this compound. For instance, compounds with thiazole rings demonstrated significant anticonvulsant effects in various models, with median effective doses lower than standard treatments like ethosuximide .
| Compound | Effective Dose (mg/kg) | Reference Drug |
|---|---|---|
| Compound A | < 20 | Ethosuximide |
| Compound B | Similar to sodium valproate | Sodium Valproate |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably, studies indicate that thiazole-bearing compounds exhibit significant anti-cancer activity with IC₅₀ values comparable to established chemotherapeutics like doxorubicin. For example, one study reported that a thiazole derivative exhibited equipotent activity against both Jurkat and A-431 cell lines with IC₅₀ values below those of doxorubicin .
| Cell Line | IC₅₀ (µM) | Reference Drug |
|---|---|---|
| Jurkat | < 10 | Doxorubicin |
| A-431 | < 10 | Doxorubicin |
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. Molecular dynamics simulations have shown that these compounds interact primarily through hydrophobic contacts with target proteins, which is essential for their cytotoxic activity .
Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized several thiazole derivatives and evaluated their anticancer properties. Among these, one compound demonstrated significant growth inhibition in HT29 colon cancer cells, attributed to the presence of a 3,4-dichlorophenyl substituent .
Study 2: Anticonvulsant Evaluation
Another investigation assessed the anticonvulsant efficacy of thiazole derivatives in MES and scPTZ models. The results indicated that specific substitutions on the phenyl ring enhanced the anticonvulsant activity significantly compared to standard medications .
Q & A
Q. What are the optimal synthetic routes for (Thiazol-2-ylcarbamoylmethyl)-carbamic acid tert-butyl ester to maximize yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using N-Boc-protected glycine intermediates, activated by coupling agents like EDC•HCl and HOBt in anhydrous DMF or THF. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization ensures high purity . Optimization parameters include reaction temperature (0–25°C), stoichiometry of coupling agents, and inert atmosphere to prevent hydrolysis.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : To verify the tert-butyl group (δ ~1.4 ppm for 9H) and thiazole ring protons (δ 7.0–8.5 ppm) .
- X-ray Crystallography : For resolving stereochemistry and intermolecular interactions, as demonstrated in analogous tert-butyl carbamate structures .
- HPLC-MS : To assess purity (>95%) and molecular weight confirmation .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Standardize protocols using strict anhydrous conditions, pre-dried solvents, and calibrated equipment. Document reaction progress via TLC or LC-MS at intermediate stages. Cross-validate spectral data with published benchmarks for tert-butyl carbamates and thiazole derivatives .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer : Conduct controlled stability studies by incubating the compound in buffers (pH 2–12) at 25–40°C. Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., free thiazole or carbamic acid). Compare kinetic degradation rates with structurally similar compounds (e.g., tert-butyl (5-bromo-4-methylthiazol-2-yl)carbamate) to isolate pH-sensitive functional groups .
Q. How does the tert-butyl group influence the compound’s bioavailability and target binding?
- Methodological Answer : Perform comparative studies using analogs without the tert-butyl group.
- Molecular Dynamics Simulations : To assess steric effects on binding pocket accessibility .
- Enzyme Inhibition Assays : Compare IC50 values of tert-butyl-containing vs. deprotected derivatives to quantify steric contributions .
Q. What integrated approaches elucidate the mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to target enzymes .
- Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify critical interactions (e.g., hydrogen bonding with the thiazole ring) .
Q. How can conflicting biological activity data across studies be systematically addressed?
- Methodological Answer :
- Orthogonal Assays : Validate activity using independent methods (e.g., enzymatic vs. cell-based assays).
- Purity Reassessment : Verify compound integrity via NMR and HPLC to rule out degradation .
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, enzyme sources) to identify confounding variables .
Key Considerations for Advanced Studies
- Computational Modeling : Use DFT calculations to predict reactive sites for functionalization .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified thiazole substituents or carbamate linkers to map pharmacophore requirements .
- Toxicity Profiling : Employ in vitro cytotoxicity assays (e.g., HepG2 cells) and in silico ADMET predictions to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
